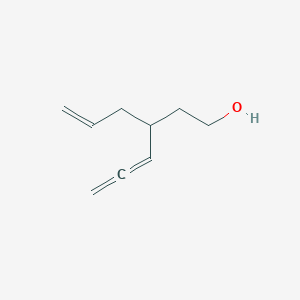

3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

61753-70-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

InChI |

InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3,6,9-10H,1-2,5,7-8H2 |

InChI Key |

GRSMFFPULFUROL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCO)C=C=C |

Origin of Product |

United States |

Synthesis

Information regarding the specific synthesis methods for 3-(prop-2-en-1-yl)hexa-4,5-dien-1-ol is not extensively documented in publicly available scientific literature. General synthetic routes for structurally similar allylic and allenic alcohols may be applicable, but specific procedures, including reagents, catalysts, and reaction conditions for this particular compound, are not detailed.

Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yl Hexa 4,5 Dien 1 Ol and Analogous Structures

Pericyclic Reactions

The arrangement of the double bonds in 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol makes it a suitable substrate for intramolecular pericyclic reactions.

The molecule contains the necessary components for an intramolecular ene reaction: an "ene" component (the allyl group) and an "enophile" (one of the double bonds of the allene). wikipedia.org Upon heating, it is conceivable that an intramolecular ene reaction could occur, leading to the formation of a five-membered ring. This type of reaction is known for similar 1,6-enyne systems.

The vinylallene moiety within the structure can potentially act as a diene in a Diels-Alder reaction. acs.orgacs.org While an intramolecular Diels-Alder reaction is less likely due to the strain of the resulting bicyclic system, it could participate in intermolecular [4+2] cycloadditions with suitable dienophiles. The regioselectivity of such reactions would be influenced by the substitution pattern on the allene (B1206475).

Rearrangements

The structural features of this compound also allow for the possibility of sigmatropic rearrangements.

The hydroxyl group can be converted into a vinyl ether, which would then be susceptible to a Claisen rearrangement. wikipedia.orgorganic-chemistry.org This nih.govnih.gov-sigmatropic rearrangement would lead to the formation of a γ,δ-unsaturated aldehyde or ketone, providing a pathway to increase molecular complexity. Specifically, a Johnson-Claisen rearrangement could be employed by reacting the alcohol with an orthoester to generate a γ,δ-unsaturated ester. jk-sci.com

Research Findings

Specific research focused solely on 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol is limited. However, extensive research on the synthesis and reactivity of allylic alcohols and allenes provides a strong basis for predicting its chemical behavior. Studies on the intramolecular reactions of enynes and diene-allenes have elucidated the general principles that would govern the reactivity of this molecule. For instance, the outcome of pericyclic reactions involving allenes is known to be dependent on substitution patterns and reaction conditions. nsf.gov

Potential Applications

Specific applications for 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol have not been reported. However, the unique combination of functional groups suggests potential utility in several areas of chemical science.

Synthetic Intermediate: Its multiple reactive sites make it a potentially valuable building block in organic synthesis for the construction of more complex molecules, including natural products and pharmaceuticals. Functionalized allenes are known to be versatile precursors for the synthesis of various carbo- and heterocycles. acs.org

Polymer Chemistry: As a polyunsaturated alcohol, it could potentially be used as a monomer or cross-linking agent in the synthesis of specialty polymers.

Materials Science: The rigid and chiral nature of the allene (B1206475) moiety, combined with the reactive handle of the alcohol, could make this compound or its derivatives of interest in the development of new materials with specific optical or electronic properties.

Further research is necessary to explore and validate these potential applications.

Relevance in Complex Molecule and Natural Product Synthesis

Strategic Integration of Allenyl-Allylic Alcohol Motifs into Complex Frameworks

The strategic incorporation of moieties containing both allene (B1206475) and allylic alcohol functionalities is a powerful approach in the synthesis of complex natural products. These motifs serve as versatile handles for carbon-carbon bond formation and the introduction of stereocenters, enabling the construction of elaborate molecular skeletons.

While direct incorporation of the precise 3-(prop-2-en-1-yl)hexa-4,5-dien-1-ol structure is not extensively documented, the constituent parts—allylic alcohols, allenes, and skipped dienes—are fundamental to the architecture of numerous natural products.

Polyketides: These complex natural products are assembled from simple acyl precursors and often feature intricate arrays of stereogenic centers and unsaturated functionalities. Homoallylic alcohols are key substructures within polyketide chains, and synthetic methods that generate these units are crucial for total synthesis. nih.gov For instance, transfer hydrogenative coupling reactions of alcohols and π-unsaturated reactants can bypass traditional redox steps, streamlining the synthesis of polyketide fragments. nih.gov The stereochemical information embedded in an allylic or allenic alcohol can guide the stereochemical outcome of subsequent reactions, making them invaluable in setting multiple stereocenters in a controlled fashion. The insertion of a thioester reductase domain into modular polyketide synthase assembly lines can generate a terminal alcohol, expanding the catalytic versatility for creating designer alcohols. nih.gov

Isoprenoids: Isoprenoids, or terpenes, are a vast class of natural products built from isoprene (B109036) units. Their biosynthesis proceeds through phosphorylated intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov A novel synthetic biology approach, the isoprenoid alcohol (IPA) pathway, has been developed to circumvent the limitations of native biosynthetic routes. This pathway utilizes isoprenoid alcohols as central intermediates, which are then phosphorylated to generate the key pyrophosphate precursors. nih.govnih.govresearchgate.net This highlights the fundamental role of alcohol functionalities in both natural and engineered biosynthetic pathways for creating complex isoprenoids. The IPA pathway is more energy-efficient and can serve as a platform for producing a wide range of isoprenoid compounds. nih.govsemanticscholar.org

The 1,4-diene, or "skipped diene," pattern is a common feature in many natural products but presents a significant synthetic challenge due to the sp³-hybridized carbon separating the two double bonds. rsc.orgrsc.orgresearchgate.net The synthesis of these motifs requires high stereoselectivity to avoid isomerization to the more stable conjugated 1,3-diene system. researchgate.net

Numerous catalytic methods have been developed to address this challenge. These methodologies often rely on transition metals to control the regioselectivity and stereoselectivity of the bond-forming reactions.

| Catalyst Metal | Reaction Type | Description |

| Ruthenium (Ru) | Alkene-alkyne coupling | A Ru-catalyzed reaction has been used to synthesize unsymmetrical 3-boryl-1,4-dienes. rsc.org |

| Cobalt (Co) | Cross-electrophile vinylation | An asymmetric cobalt-catalyzed reaction couples allylic alcohols with vinyl triflates to produce chiral skipped dienes with an inversion of configuration. rsc.org |

| Iridium (Ir) | Enantioselective addition | An Ir-catalyzed enantioselective addition of α,β-unsaturated amides to terminal alkynes can form 1,4-dienes that possess a quaternary carbon center. rsc.org |

| Titanium (Ti) | Reductive cross-coupling | Ti-mediated reductive cross-coupling of allylic alcohols and alkynes is a key strategy for installing complex skipped diene units, as seen in the synthesis of Lehualide B. nih.govacs.orgnih.gov |

These advanced catalytic systems provide chemists with the tools to construct the challenging skipped diene core with high precision, enabling the synthesis of complex molecules containing this structural feature. rsc.orgrsc.orgunito.it

Case Studies from Total Synthesis Efforts Demonstrating the Utility of Related Structures

The strategic importance of stereodefined unsaturated alcohols is best illustrated through their successful application in the total synthesis of complex natural products. The examples below showcase how these motifs are pivotal in navigating the challenges posed by intricate molecular architectures.

Amphidinolides: The amphidinolides are a family of potent antitumor macrolides isolated from marine dinoflagellates. nih.govacs.org Their syntheses often feature stereodefined unsaturated alcohols as key intermediates. For example, the total synthesis of Amphidinolide E involved a Johnson orthoester Claisen rearrangement of a mixture of diastereomeric allylic alcohols to set a key stereocenter. nih.gov The synthesis of Amphidinolide K utilized a Stille coupling reaction, with copper thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst, to form a substituted diene, demonstrating an important method for constructing unsaturated portions of the molecule. acs.orgorganic-chemistry.org Concise total syntheses of Amphidinolides T1, T3, and T4 have also been achieved, highlighting the importance of strategically placed functional groups for building these complex structures. nih.gov

Lehualide B: This anticancer marine natural product contains a challenging bis-trisubstituted 1,4-diene within its structure. nih.govacs.org The first total synthesis of Lehualide B was achieved in just eight steps from a simple γ-pyrone. A pivotal step in this synthesis was the installation of the skipped diene moiety via a regio- and stereoselective reductive cross-coupling reaction between a pyrone-containing allylic alcohol and a preformed titanium-alkyne complex. nih.govnih.govsemanticscholar.org This case study directly illustrates the utility of an allylic alcohol as a precursor for constructing a complex and sensitive skipped diene system within a natural product framework. researchgate.net

The creation of chiral centers, particularly those bearing alcohol functionalities, is a cornerstone of natural product synthesis. Accessing enantioenriched branched polyunsaturated alcohols requires sophisticated asymmetric methodologies.

Chiral aliphatic alcohols are ubiquitous in natural products, and their enantioselective synthesis has been a long-standing goal. nih.gov Nickel-catalyzed enantioselective hydroalkylation of enol esters with alkyl halides provides a direct route to enantioenriched α-branched aliphatic esters, which can be readily converted to the corresponding chiral alcohols. nih.gov

The synthesis of chiral tertiary alcohols, another important structural motif, is often achieved through the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net For natural products containing these features, such as (R,R,R)-γ-tocopherol, copper-catalyzed enantioselective 1,2-addition of Grignard reagents to α,β-unsaturated ketones has proven to be an effective strategy. rug.nl Furthermore, kinetic resolution of racemic alcohols, including tertiary alcohols, offers another powerful approach to obtaining enantiopure materials for use in complex synthesis. nih.gov These methods provide the foundational chemistry necessary to construct the specific stereoisomers of branched polyunsaturated alcohols required for the total synthesis of biologically active molecules.

Future Perspectives and Emerging Research Frontiers in Allenyl Allylic Alcohol Chemistry

Development of More Efficient, Economical, and Sustainable Synthetic Routes

The demand for greener chemical processes is driving the development of new synthetic routes that are both atom-economical and environmentally benign. A significant area of research is the use of redox-neutral C-C coupling reactions. nih.gov For instance, "borrowing hydrogen" (BH) catalysis represents a key strategy, enabling the synthesis of chiral molecules from readily available alcohols through a cascade process that features high atom and step economy. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials and minimizes waste.

Another sustainable approach involves the direct activation of allylic alcohols without pre-activation, using palladium catalysts in the presence of a co-catalyst like 1,3-diethylurea. mdpi.com Furthermore, methods like the cobalt(III)-catalyzed three-component synthesis of allenyl alcohols from C-H bonds, 1,3-enynes, and aldehydes are being explored to create these complex structures efficiently. nih.gov

| Synthetic Strategy | Key Features | Catalyst System (Example) | Reference |

| Borrowing Hydrogen (BH) Catalysis | Redox-neutral, atom and step economy | Bimetallic Cu/Ru relay system | acs.orgacs.org |

| Hydrogen Auto-Transfer | Atom-efficient C-C coupling | Iodide-bound ruthenium-JOSIPHOS complexes | nih.gov |

| Three-Component C-H Addition | Forms two new C-C bonds stereoselectively | Cobalt(III) catalyst | nih.gov |

Advancements in Chemoenzymatic and Biocatalytic Approaches for Highly Selective Transformations

The integration of biocatalysis with chemical catalysis offers powerful tools for achieving high selectivity. A notable advancement is the dynamic kinetic resolution of racemic allylic alcohols using a combination of a vanadium-oxo compound and a lipase (B570770). organic-chemistry.org In this system, the vanadium catalyst is responsible for both the racemization and the transposition of the hydroxyl group, while the lipase performs a highly chemo- and enantioselective esterification. organic-chemistry.org This dual approach allows for the conversion of a racemic mixture into a single, optically active product in high yield. Future research will likely focus on expanding the scope of enzymes and compatible metal catalysts to access a wider range of chiral allenyl-allylic building blocks.

Breakthroughs in Asymmetric Catalysis for the Synthesis of Complex Allenic Alcohol Architectures

The synthesis of specific stereoisomers of complex molecules is a significant challenge in chemistry, particularly for compounds with multiple stereocenters like 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol. A major breakthrough is the development of stereodivergent dual catalysis. acs.org For example, a bimetallic Cu/Ru relay catalytic system allows for access to all four possible stereoisomers of chiral homoallylic alcohols by simply tuning the chiral ligands on each metal. acs.orgacs.org This method provides independent control over the formation of two new stereocenters.

Organocatalysis has also emerged as a powerful tool for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, achieving up to 97% enantiomeric excess (ee). researchgate.net Additionally, dual palladium/photoredox catalysis provides an effective method for the asymmetric synthesis of homoallylic alcohols featuring challenging vicinal tetrasubstituted carbon centers. chemrxiv.org These methods are crucial for building complex molecular architectures with precise three-dimensional control.

| Catalytic Approach | Description | Key Advantage | Catalyst Example | Reference |

| Stereodivergent Dual Catalysis | Two distinct chiral catalysts control different stereocenters independently. | Access to all possible stereoisomers from the same starting materials. | Bimetallic Cu/Ru system | acs.orgacs.org |

| Organocatalysis | Uses small organic molecules as catalysts for asymmetric synthesis. | Avoids the use of metals; high enantioselectivity. | Chiral organic catalysts | researchgate.net |

| Dual Pd/Photoredox Catalysis | Combines photoredox and palladium catalysis for asymmetric allylic alkylation. | Creates congested vicinal carbon centers under mild conditions. | Palladium complexes with phosphine-based ligands | chemrxiv.org |

Exploration of Novel Reactivity Modes and Applications for Multi-Unsaturated Systems in Materials Science and Medicinal Chemistry

The unique arrangement of double bonds in allenyl-allylic alcohols provides a platform for exploring novel chemical transformations. The allenyl alcohol motif is a versatile framework that can undergo various reactions, including elimination, substitution, rearrangements, and intramolecular cyclizations. nih.gov For instance, allenyl alcohols can be converted into highly substituted dihydrofuran derivatives with high stereoselectivity, either in situ or through silver-mediated cyclization. nih.gov

These multi-unsaturated systems are also valuable precursors in the synthesis of complex natural products and medicinally relevant scaffolds. Their application in constructing polyketide backbones, which are common in many pharmaceuticals, is an active area of research. nih.gov The ability to perform chemoselective C-C coupling on diols without the need for protecting groups streamlines the synthesis of these complex targets. nih.gov In materials science, the controlled polymerization or incorporation of such unsaturated systems could lead to novel polymers with unique structural and electronic properties, although this area remains less explored. The electrophilic addition reactions of allenes can produce stereodefined allylic alcohols and other functionalized alkenes, which are valuable intermediates for further chemical synthesis. acs.org

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol?

A viable route involves allylation or propargylation reactions under controlled conditions. For example, analogous allenolic compounds (e.g., hexa-4,5-dien-1-ol derivatives) are synthesized via catalytic coupling of propargyl alcohols with alkynes or alkenes in polar solvents like 1,4-dioxane at 70°C for 24–48 hours . Key steps include:

- Purification : Column chromatography (silica gel, CH₂Cl₂/Et₂O gradients) to isolate the product.

- Yield optimization : Adjust reaction time and stoichiometry to mitigate competing side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is essential:

- HRMS : Confirm molecular formula (e.g., expected m/z for C₉H₁₂O: 136.12 [M⁺]) and isotopic patterns .

- IR Spectroscopy : Identify functional groups (e.g., O–H stretch ~3375 cm⁻¹, allenic C=C stretches ~1946 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve allenic protons (δ 4.5–6.5 ppm) and propenyl substituents .

- Chiral HPLC : For enantiomeric purity (e.g., Chiralcel OJ-H column, n-hexane/i-PrOH mobile phase) .

Q. How can researchers validate the compound’s structural integrity?

X-ray crystallography remains the gold standard. Use SHELXL for refinement of high-resolution data and OLEX2 for structure solution and visualization. For example:

- Data collection : Single-crystal diffraction (Mo Kα radiation, 100 K).

- Refinement : Apply anisotropic displacement parameters and resolve disorder using SHELXL’s constraints .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed for this allene-containing compound?

The propenyl and allene moieties introduce steric and electronic complexities. Strategies include:

- Chiral auxiliaries : Use enantiopure catalysts (e.g., (S)- or (R)-BINOL derivatives) to control axial chirality .

- Temperature control : Low-temperature reactions (−20°C) to suppress racemization .

- Computational modeling : DFT simulations (e.g., Gaussian 16) to predict transition states and optimize stereochemical outcomes.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., allene torsional flexibility in solution vs. solid state). Mitigation steps:

Q. What computational approaches are suitable for modeling the compound’s reactivity?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic additions.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., explicit solvent models in GROMACS).

- Electron-density analysis : Use Hirshfeld surfaces (via CrystalExplorer) to map intermolecular interactions influencing reactivity .

Q. How can instability during synthesis or storage be managed?

Allenolic compounds are prone to oxidation and polymerization. Recommendations:

- Storage : Under inert gas (N₂/Ar) at −20°C in amber vials.

- Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures .

- Handling : Avoid prolonged exposure to light or moisture.

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Solvent | 1,4-Dioxane | |

| Temperature | 70°C | |

| Catalyst | Pd(PPh₃)₄ or CuI | |

| Purification | CH₂Cl₂/Et₂O (20:1) chromatography |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Expected Data | Reference |

|---|---|---|

| HRMS | m/z 136.12 [M⁺] (C₉H₁₂O) | |

| IR (neat) | 3375 (O–H), 1946 (C=C allene) cm⁻¹ | |

| ¹H NMR | δ 5.2–5.8 (allene), δ 5.9 (propenyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.